molecular formula C20H20BrN3O5 B14920918 4-(5-Bromo-2-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-N-(2-methoxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxamide CAS No. 866768-16-3

4-(5-Bromo-2-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-N-(2-methoxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxamide

Cat. No.: B14920918
CAS No.: 866768-16-3
M. Wt: 462.3 g/mol
InChI Key: ZAVYQNBPBYVYTI-UHFFFAOYSA-N
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Description

4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features various functional groups, including bromine, hydroxyl, and methoxy groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can be achieved through multicomponent condensation reactions. One common method involves the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions . This reaction leads to the formation of the desired pyrimidinecarboxamide compound. The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and LC-MS .

Chemical Reactions Analysis

4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE include other pyrimidine derivatives with different substituents. For example, compounds with different halogen atoms (e.g., chlorine or fluorine) or different functional groups (e.g., ethoxy or hydroxy) can exhibit similar chemical properties but with variations in reactivity and biological activity . The uniqueness of the title compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

866768-16-3

Molecular Formula

C20H20BrN3O5

Molecular Weight

462.3 g/mol

IUPAC Name

4-(5-bromo-2-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20BrN3O5/c1-10-16(19(26)23-13-6-4-5-7-14(13)28-2)17(24-20(27)22-10)12-8-11(21)9-15(29-3)18(12)25/h4-9,17,25H,1-3H3,(H,23,26)(H2,22,24,27)

InChI Key

ZAVYQNBPBYVYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C(=CC(=C2)Br)OC)O)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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